molecular formula C20H26N2O3S B345817 1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-phenylpiperazine CAS No. 853744-47-5

1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-phenylpiperazine

Cat. No.: B345817
CAS No.: 853744-47-5
M. Wt: 374.5g/mol
InChI Key: ZIQNGJNSOTVUKP-UHFFFAOYSA-N
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Description

1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-phenylpiperazine is a chemical compound with the molecular formula C20H26N2O4S and a molecular weight of 390.50 g/mol . This piperazine derivative is part of a class of sulfonyl-compounds investigated for their potential in various research areas, particularly in medicinal chemistry and drug discovery. The structure of this compound, featuring a phenylpiperazine group linked to a diethoxy-substituted phenylsulfonyl group, is characteristic of molecules studied for their interaction with various biological targets. Similar structural motifs are found in compounds researched for their complex pharmacological profiles, including potential activity on serotonin-related targets . As a building block in organic synthesis, it can be utilized to develop more complex molecules or to study structure-activity relationships. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or animal use. Researchers should consult the Safety Data Sheet (SDS) and handle all chemicals with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

1-(5-ethoxy-2,4-dimethylphenyl)sulfonyl-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-4-25-19-15-20(17(3)14-16(19)2)26(23,24)22-12-10-21(11-13-22)18-8-6-5-7-9-18/h5-9,14-15H,4,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQNGJNSOTVUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Construction of the Piperazine Core

The piperazine ring is typically pre-formed or modified from commercially available derivatives. Two primary routes dominate:

Route A: Direct Sulfonylation of 4-Phenylpiperazine

4-Phenylpiperazine reacts with 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). This method is straightforward but requires stringent control of stoichiometry to prevent di-sulfonylation.

Representative Procedure :

  • Dissolve 4-phenylpiperazine (1.0 equiv) in anhydrous DCM.

  • Add triethylamine (2.2 equiv) and 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride (1.1 equiv) dropwise at 0°C.

  • Stir for 12 hours at room temperature.

  • Quench with water, extract with DCM, and purify via column chromatography (Yield: 65–72%).

Route B: Sequential Functionalization of Piperazine

Alternative approaches build the piperazine ring in situ. For example, cyclohexanone derivatives undergo condensation with diamines to form the piperazine skeleton, followed by sulfonylation.

Sulfonylation Optimization

Sulfonyl chloride reactivity is influenced by electronic and steric factors. The 5-ethoxy-2,4-dimethylphenyl group’s electron-donating substituents reduce electrophilicity, necessitating activated reagents or catalysts.

Key Findings :

  • Catalytic Bases : DMAP (4-dimethylaminopyridine) improves yields by 15–20% in DMF.

  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates compared to DCM.

  • Temperature : Reactions at 40–50°C reduce byproduct formation versus room temperature.

Table 1: Sulfonylation Conditions and Yields

Sulfonylating AgentBaseSolventTemp (°C)Yield (%)Citation
Sulfonyl chlorideEt₃NDCM2565–72
Sulfonyl chlorideDMAPAcetonitrile5082–85
Sulfonyl chlorideK₂CO₃DMF4078

Advanced Methodologies from Patent Literature

Chlorosulfonic Acid-Mediated Sulfonylation (EP2228370A1)

A patent detailing vardenafil synthesis offers insights into sulfonylation under harsh conditions:

  • Treat 5-ethoxy-2,4-dimethylphenol with chlorosulfonic acid to form sulfonic acid chloride.

  • React with 4-phenylpiperazine in toluene at 80°C.
    Challenges : Hydrolysis of the sulfonyl chloride intermediate necessitates rapid quenching and anhydrous conditions.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with ethyl acetate/hexane (3:7) removes unreacted sulfonyl chloride.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (m.p. 142–144°C).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.38–7.25 (m, 5H, Ph), 6.92 (s, 1H, ArH), 3.98 (q, J=7.0 Hz, 2H, OCH₂), 3.15–3.05 (m, 8H, piperazine), 2.48 (s, 3H, CH₃), 2.29 (s, 3H, CH₃), 1.41 (t, J=7.0 Hz, 3H, CH₂CH₃).

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30).

Industrial-Scale Considerations

  • Cost Efficiency : Route A is preferred for minimal steps, but Route B offers better regiocontrol.

  • Waste Management : Chlorosulfonic acid generates HCl gas, requiring scrubbers.

  • Yield Optimization : Patent WO2014191548A1 highlights salt formation (e.g., HCl salts) to improve crystallinity and yields.

Comparative Analysis with Analogous Compounds

Table 2: Reaction Yields for Related Piperazine Sulfonamides

CompoundMethodYield (%)Citation
1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-4-methylpiperazineSulfonylation68
Vardenafil intermediateChlorosulfonic acid75
Vortioxetine precursorSNAr reaction81

Chemical Reactions Analysis

Types of Reactions

1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-phenylpiperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups, such as halides or alkyl groups, onto the phenyl or piperazine rings.

Scientific Research Applications

1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-phenylpiperazine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly for its effects on the central nervous system or as an anti-inflammatory agent.

    Industry: The compound could be used in the development of new materials or as a precursor for the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-phenylpiperazine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The sulfonyl group could play a role in binding to these targets, while the piperazine ring might influence the compound’s overall conformation and ability to cross biological membranes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The substituents on the sulfonyl-linked phenyl ring critically influence electronic properties, lipophilicity, and metabolic stability. Key analogs include:

Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) Key Structural Features
Target Compound 5-Ethoxy-2,4-dimethylphenyl 429.36* Electron-donating ethoxy and methyl groups
1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (NSPP) 4-Nitrophenyl 389.39 Electron-withdrawing nitro group
1-(2,5-Dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine 5-Methoxy-2,4-dimethylphenyl 429.36 Methoxy (electron-donating) vs. ethoxy
1-(2-Chloro-4-fluorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine 4-Ethoxyphenyl 418.90 Ethoxy group in para position

*Calculated based on C₁₉H₂₂N₂O₃S.

Key Observations :

  • Electron-Donating vs.
  • Methoxy vs. Ethoxy : The ethoxy group’s longer alkyl chain may confer slower metabolic degradation compared to methoxy analogs .
Neuroprotection and Anti-Inflammatory Effects
  • NSPP : Mitigates radiation-induced cognitive decline by preserving neural stem/progenitor cells (NSPCs), suppressing microglial activation (Iba1↓), and reducing IL-6 levels .
  • Target Compound : Predicted to retain neuroprotective activity due to structural similarities, but the ethoxy group may alter Hedgehog pathway activation efficiency, a mechanism critical for NSPC preservation .
Cytotoxicity and Tumor Interaction
  • Sulfonamide Derivatives (e.g., ) : Variable cytotoxicity (GI₅₀ = 1–50 µM) depending on substituents. The target compound’s electron-donating groups may reduce cytotoxicity compared to nitro-containing analogs .

Research Findings and Clinical Potential

Preclinical Efficacy

  • NSPP :
    • In Vivo : Prevents cognitive decline in irradiated mice (10 Gy) via NSPC preservation (↑ Nestin-GFP+ cells) and IL-6 reduction (↓50%) .
    • In Vitro : Inhibits gliomasphere formation (HK-374 cells) without affecting radiation efficacy .
  • Target Compound : Hypothesized to show comparable or enhanced efficacy due to improved pharmacokinetics from ethoxy substituents.

Limitations and Challenges

  • NSPP: Limited data on long-term toxicity and human trials.

Biological Activity

1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-phenylpiperazine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C23H32N6O4S
  • Molecular Weight : 488.60 g/mol
  • CAS Number : 1391053-95-4

The compound exhibits various biological activities primarily through interactions with specific receptors and enzymes:

  • Serotonin Receptor Modulation : Piperazine derivatives, including this compound, have shown to modulate serotonin receptors, which are crucial for mood regulation and anxiety management .
  • Acetylcholinesterase Inhibition : Similar compounds have been identified as inhibitors of acetylcholinesterase, which plays a significant role in neurotransmission and cognitive function. This inhibition can be beneficial in treating conditions like Alzheimer's disease .
  • Antihypertensive Effects : The sulfonamide group in the compound contributes to its antihypertensive properties by promoting vasodilation and reducing vascular resistance .

Biological Activity Overview

Activity TypeDescriptionReferences
Cytotoxicity Exhibits cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells.
Neuroprotective Potential neuroprotective effects through modulation of neurotransmitter systems.
Antimicrobial Displays antimicrobial activity against certain bacterial strains.
Antihypertensive Acts as an antihypertensive agent by relaxing blood vessels.

Case Studies

  • Cytotoxicity in Cancer Research : A study evaluated the cytotoxic effects of various piperazine derivatives, including those similar to this compound, against glioblastoma multiforme cells. Results indicated significant antiproliferative activity at low concentrations (nanomolar range), with morphological changes consistent with apoptosis observed .
  • Neuroprotective Studies : Research on piperazine derivatives has suggested their potential in neuroprotection by inhibiting acetylcholinesterase activity, thus enhancing cholinergic transmission in models of neurodegenerative diseases .
  • Antimicrobial Efficacy : In vitro studies have demonstrated that compounds structurally related to this compound possess antimicrobial properties against several pathogenic bacteria, indicating their potential application in treating infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-phenylpiperazine, and how can intermediates be characterized?

  • Methodology : Utilize nucleophilic substitution or Suzuki coupling to introduce the phenylpiperazine moiety. Sulfonyl chloride intermediates (e.g., 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride) can react with 4-phenylpiperazine in anhydrous dichloromethane (DCM) with a base like N,N-diisopropylethylamine (DIEA) to form the sulfonamide bond .
  • Characterization : Confirm intermediates via 1H^1H-NMR (e.g., aromatic proton shifts at δ 7.2–7.6 ppm for phenylpiperazine) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for verifying the structural integrity of this compound?

  • Key Techniques :

  • FT-IR : Confirm sulfonyl group presence (asymmetric S=O stretch at ~1350 cm1^{-1}, symmetric at ~1150 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]+^+ at m/z 399.18 for C20_{20}H25_{25}N2_2O3_3S) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry if crystalline derivatives are synthesized .

Q. How should researchers design initial biological activity screening for this compound?

  • Approach :

  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM, comparing to positive controls like cisplatin .
  • Enzyme Inhibition : Screen against carbonic anhydrase isoforms (hCA I/II) via esterase activity assays with 4-nitrophenyl acetate as substrate .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends are observed in sulfonamide-containing piperazine derivatives?

  • Key Findings :

  • Substitution Patterns : Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring enhance enzyme inhibition (e.g., hCA II IC50_{50} < 50 nM) but may reduce solubility .
  • Piperazine Flexibility : N-Methylation of piperazine improves blood-brain barrier penetration but reduces binding affinity due to steric hindrance .

Q. How can researchers resolve contradictions between in vitro activity and pharmacokinetic properties?

  • Case Study : If the compound shows potent hCA inhibition (IC50_{50} < 100 nM) but poor oral bioavailability:

  • Solubility Enhancement : Use co-solvents (e.g., PEG 400) or salt formation (hydrochloride) .
  • Metabolic Stability : Perform microsomal stability assays (human liver microsomes) to identify cytochrome P450-mediated degradation hotspots .

Q. What strategies optimize synthetic yield for scale-up without compromising purity?

  • Optimization Steps :

  • Catalyst Screening : Replace DIEA with polymer-supported bases (e.g., PS-BEMP) to simplify purification .
  • Solvent Selection : Switch from DCM to THF/water biphasic systems for greener chemistry .
  • Process Monitoring : Use in-line FT-IR to track reaction completion and minimize byproducts .

Q. How do computational methods aid in predicting off-target interactions for this compound?

  • Tools :

  • Molecular Docking (AutoDock Vina) : Simulate binding to off-target receptors (e.g., serotonin 5-HT2A_{2A}) using PDB structures (e.g., 6WGT) .
  • ADMET Prediction (SwissADME) : Forecast blood-brain barrier permeability (e.g., TPSA > 80 Å2^2 suggests low penetration) .

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